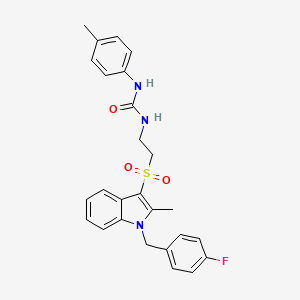

1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(p-tolyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(p-tolyl)urea, also known as Compound A, is a synthetic compound that has been studied for its potential use in treating various medical conditions.

Applications De Recherche Scientifique

Inhibition of Platelet Aggregation and Vascular Smooth Muscle Contraction

A synthetic sulfonylurea compound demonstrated inhibitory effects on thromboxane A2 (TXA2) synthesis and its receptor, exhibiting potential in reducing platelet aggregation and vascular smooth muscle contraction, which could have implications in cardiovascular diseases and diabetes management (Na Lu et al., 2012).

Synthesis and Conversion in Organic Chemistry

Research has explored the synthesis and conversion of substituted benzyl-p-tolyl sulfones to quinodimethanes, indicating the compound's utility in organic synthesis and potentially in the development of new pharmaceuticals or materials (B. D. Lenihan & H. Shechter, 1999).

Novel Synthetic Methods

A method involving urea and elemental sulfur in the synthesis of substituted quinazolines highlights the compound's role in facilitating the generation of complex structures under mild conditions, which could be beneficial for pharmaceutical synthesis (T. Nguyen et al., 2020).

Advancements in Carbohydrate Chemistry

The development of a 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) protected glycosyl donor showcases the compound's utility in the protection of hydroxyl groups, enabling precise synthesis in carbohydrate chemistry (S. Spjut et al., 2010).

Environmental Applications

Studies on the degradation of sulfonylurea herbicides highlight the environmental relevance of such compounds, particularly in understanding their stability under various abiotic factors, which is crucial for assessing environmental impact and degradation pathways (S. Saha & G. Kulshrestha, 2002).

Mécanisme D'action

Target of action

Compounds with an indole structure, like this one, are often involved in interactions with proteins or enzymes in the body. The specific targets would depend on the exact structure and properties of the compound .

Mode of action

The compound might bind to its target(s) and modulate their activity. This could involve blocking the target’s normal function, enhancing it, or altering it in some way. The exact mode of action would depend on the nature of the target and the specific interactions between the compound and the target .

Biochemical pathways

The compound could be involved in various biochemical pathways, depending on its targets. For example, if it targets an enzyme involved in a specific metabolic pathway, it could affect the overall functioning of that pathway .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure and properties. For example, its absorption could be influenced by factors like its solubility, while its distribution could be affected by its size and charge .

Result of action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cellular metabolism to alterations in cell signaling or other cellular processes .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s interactions with its targets .

Propriétés

IUPAC Name |

1-[2-[1-[(4-fluorophenyl)methyl]-2-methylindol-3-yl]sulfonylethyl]-3-(4-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26FN3O3S/c1-18-7-13-22(14-8-18)29-26(31)28-15-16-34(32,33)25-19(2)30(24-6-4-3-5-23(24)25)17-20-9-11-21(27)12-10-20/h3-14H,15-17H2,1-2H3,(H2,28,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHKCXVMPGWCCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NCCS(=O)(=O)C2=C(N(C3=CC=CC=C32)CC4=CC=C(C=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[c][1,2,5]thiadiazol-5-yl(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2706839.png)

![1-(Prop-2-yn-1-yl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B2706840.png)

![Tert-butyl N-[(3R)-1-bromo-2-oxopentan-3-yl]carbamate](/img/structure/B2706841.png)

![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2706844.png)

![N-[6-(4-fluorophenoxy)pyridin-3-yl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2706849.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-chlorobenzyl)oxalamide](/img/structure/B2706853.png)

![(E)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2706854.png)